2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3-methylquinoxaline
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Overview
Description
2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3-methylquinoxaline is a heterocyclic compound that features both benzothiazole and quinoxaline moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3-methylquinoxaline typically involves the coupling of benzothiazole derivatives with quinoxaline derivatives. One common method involves the Knoevenagel condensation reaction, where aromatic aldehydes react with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and efficient synthetic routes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3-methylquinoxaline has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anticonvulsant and neuroprotective agent.
Medicine: Studied for its potential therapeutic effects in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3-methylquinoxaline involves its interaction with various molecular targets. It has shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions can modulate neuronal activity and provide anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-((3-ME-2-thienyl)methylene)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(2-nitrobenzylidene)acetohydrazide
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
Uniqueness
What sets 2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3-methylquinoxaline apart from similar compounds is its unique combination of benzothiazole and quinoxaline moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3-methylquinoxalin-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S2/c1-11-15(19-13-7-3-2-6-12(13)18-11)10-21-17-20-14-8-4-5-9-16(14)22-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPERMZGFIZJOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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